molecular formula C8H17NOS B13256492 2-[(Thian-3-yl)amino]propan-1-ol

2-[(Thian-3-yl)amino]propan-1-ol

Cat. No.: B13256492
M. Wt: 175.29 g/mol
InChI Key: NEOUJPUMKRAYHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Thian-3-yl)amino]propan-1-ol typically involves the reaction of a thiopyran derivative with an appropriate amine. One common method involves the reaction of tetrahydro-2H-thiopyran-3-amine with 1-chloropropan-2-ol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(Thian-3-yl)amino]propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Thian-3-yl)amino]propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Thian-3-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Thian-3-yl)amino]propan-1-ol is unique due to its specific combination of a thiopyran ring and an amino alcohol functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

2-(thian-3-ylamino)propan-1-ol

InChI

InChI=1S/C8H17NOS/c1-7(5-10)9-8-3-2-4-11-6-8/h7-10H,2-6H2,1H3

InChI Key

NEOUJPUMKRAYHS-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC1CCCSC1

Origin of Product

United States

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